molecular formula C17H17ClN2O4 B4509915 (6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

(6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B4509915
M. Wt: 348.8 g/mol
InChI Key: NIVIDCBAVSAEDX-UHFFFAOYSA-N
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Description

The compound "(6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone" features a hybrid structure combining a quinoline scaffold with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The quinoline core is substituted with a chlorine atom at position 6 and a hydroxyl group at position 4, which may enhance hydrogen-bonding interactions and modulate electronic properties. This structural motif is frequently exploited in medicinal chemistry to improve pharmacokinetic profiles, as seen in analogs like BTZ043 (a benzothiazinone antimycobacterial agent) and aldehyde dehydrogenase 1A1 inhibitors .

Properties

IUPAC Name

6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c18-11-1-2-14-12(9-11)15(21)13(10-19-14)16(22)20-5-3-17(4-6-20)23-7-8-24-17/h1-2,9-10H,3-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVIDCBAVSAEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chloro and hydroxy substituents. The spirocyclic moiety is then attached through a series of condensation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while nucleophilic substitution of the chloro group could yield various substituted quinolines.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its quinoline core is a common motif in many bioactive molecules, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, antiviral, or anticancer properties. The presence of the chloro and hydroxy groups, along with the spirocyclic moiety, may enhance its biological activity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The chloro and hydroxy groups may enhance binding affinity to certain enzymes or receptors, modulating their activity. The spirocyclic moiety can provide additional steric interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

BTZ043 (Benzothiazinone Derivative)

  • Structure : 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one .
  • Key Differences: Replaces the quinoline core with a benzothiazinone ring. The nitro and trifluoromethyl groups enhance electron-withdrawing effects, critical for targeting Mycobacterium tuberculosis MmpL3 .
  • Activity: Exhibits nanomolar potency against drug-resistant M. tuberculosis strains, attributed to covalent binding to the target protein .

Quinoline-Based Aldehyde Dehydrogenase 1A1 Inhibitors

  • Example: (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)methanone .
  • Key Differences: Substitutes the 6-chloro-4-hydroxyquinoline with a 6-methoxy group and adds a cyclopropanecarbonyl-piperazine side chain.
  • Activity : Shows oral bioavailability and selective inhibition of ALDH1A1 (IC₅₀ < 100 nM), linked to anticancer effects .

Bis-spirocyclic Derivatives

  • Example: Bis-[4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidin-1-yl]-methanone .
  • Key Differences: Features two spirocyclic systems linked via a methanone bridge.
  • Spectral Data : ESMS [M+H]+ = 479.33; ¹H NMR signals at δ 3.90 (8H, s) and 1.81–1.64 (12H, m) confirm spirocyclic rigidity .

Pharmacological Activity Comparison

Compound Target/Activity Potency/IC₅₀ Key Structural Features Reference
Target Compound Undisclosed (likely enzyme inhibition) N/A 6-Chloro-4-hydroxyquinoline + spirocyclic
BTZ043 M. tuberculosis MmpL3 < 1 nM (in vitro) Benzothiazinone + nitro/CF₃ groups
ALDH1A1 Inhibitor (e.g., Compound 28) Aldehyde Dehydrogenase 1A1 < 100 nM 6-Methoxyquinoline + cyclopropane-piperazine
Bis-spirocyclic Methanone Not reported N/A Dual spirocyclic systems

Notes:

  • The 6-chloro-4-hydroxyquinoline in the target compound may improve solubility and target engagement compared to BTZ043’s nitro/CF₃ groups, which prioritize electrophilic reactivity .
  • The spirocyclic moiety in ALDH1A1 inhibitors enhances metabolic stability, a trait likely shared by the target compound .

Data Tables

Spectral Data Comparison

Compound ESMS [M+H]+ ¹H NMR Key Signals (δ, ppm) Reference
Target Compound Not reported
BTZ043 Not reported
ALDH1A1 Inhibitor (Compound 28) 467.2671 8.73 (br s, 1H), 3.97 (s, 4H, spiro OCH₂)
Bis-spirocyclic Methanone 479.33 3.90 (s, 8H), 1.81–1.64 (m, 12H)

Physicochemical Properties

Compound PSA (Ų) Predicted logP Solubility (mg/mL) Reference
Target Compound ~90 ~2.5 < 0.1 (estimated)
BTZ043 95.6 3.2 0.05 (in DMSO)
ALDH1A1 Inhibitor (Compound 28) 67.9 2.8 0.3 (in buffer)

Biological Activity

The compound (6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of two primary components:

  • 6-Chloro-4-hydroxyquinoline : A derivative of quinoline known for its diverse biological activities, including antimicrobial and anticancer properties.
  • 1,4-Dioxa-8-azaspiro[4.5]decane : A spirocyclic structure that enhances the compound's binding affinity to biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-chloroquinoline derivatives exhibit significant antimicrobial activity. For instance, research has shown that quinoline derivatives can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens . The presence of the chloro and hydroxy groups is thought to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways . The spirocyclic moiety may also contribute to selective cytotoxicity against tumor cells while sparing normal cells.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
  • DNA Intercalation : The planar structure of the quinoline moiety allows for intercalation into DNA, disrupting replication and transcription processes.
  • Receptor Binding : The compound may act as a ligand for various receptors, including sigma receptors, which are implicated in several neurobiological processes .

Case Studies

A study conducted on a series of novel piperidine compounds indicated that derivatives similar to our compound exhibited high affinity for sigma receptors, suggesting potential applications in neurodegenerative diseases .

Compound NameK(i) (nM)Selectivity (σ1/σ2)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold

This data underscores the importance of structural modifications in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Reactant of Route 2
Reactant of Route 2
(6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.